5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(pent-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione may exhibit unique properties due to its specific structural features
Properties
CAS No. |
831220-26-9 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-methyl-5-pent-2-en-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-7(2)10(3)6-11-9(14)12-8(10)13/h5H,4,6H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
VEMWPVIQGLDRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C1(CNC(=O)NC1=O)C |
Origin of Product |
United States |
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